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molecular formula C11H10N4O2 B8723575 4-Nitrobenzyl(2-pyrimidinyl)amine

4-Nitrobenzyl(2-pyrimidinyl)amine

Cat. No. B8723575
M. Wt: 230.22 g/mol
InChI Key: ZUYLAIBQWHNNGZ-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

A mixture of 4-nitrobenzylamine (6.09 g, 40.0 mmol), 2-chloropyrimidine (4.82 g, 42.1 mmol), triethylamine (11.2 ml, 80.4 mmol) and ethanol (120 ml) was stirred at 110° C. for 24 hours, and the mixture was concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate-THF. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate-ethanol to give N-(4-nitrobenzyl)-N-(2-pyrimidinyl)amine (0.99 g, 4.3 mmol, 11%).
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl[C:13]1[N:18]=[CH:17][CH:16]=[CH:15][N:14]=1.C(N(CC)CC)C>C(O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][NH:9][C:13]2[N:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6.09 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN)C=C1
Name
Quantity
4.82 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate-THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNC2=NC=CC=N2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.3 mmol
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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